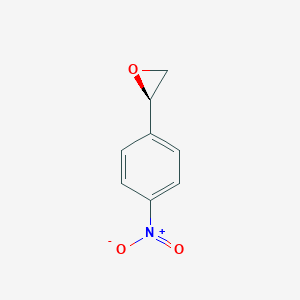
(R)-2-(4-Nitrophenyl)oxirane
Vue d'ensemble
Description
(R)-2-(4-Nitrophenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-2-(4-Nitrophenyl)oxirane, also known as (R)-2-(p-nitrophenyl)oxirane, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant research findings.
This compound has the molecular formula CHNO and a molecular weight of 165.15 g/mol. The compound features an epoxide functional group, which is known for its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the epoxide. Various synthetic strategies have been reported, including:
- Epoxidation of alkenes : Using peracids or other oxidizing agents.
- Cyclization reactions : Involving nucleophilic attack on a suitable precursor.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.
| Cell Line | IC50 (μM) | Activity Classification |
|---|---|---|
| SK-N-SH | 12.98 ± 3.39 | Good Activity (<30 μM) |
| IMR-32 | 18.00 ± 5.00 | Good Activity (<30 μM) |
The IC50 values indicate that this compound exhibits significant antiproliferative activity against neuroblastoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects is thought to involve the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death.
Case Studies
-
In Vitro Evaluation :
A study conducted on various quinoxaline derivatives, including those with an oxirane ring, demonstrated that compounds containing the nitrophenyl group exhibited enhanced antiproliferative effects compared to their counterparts without this substitution. The evaluation utilized MTT assays to determine cell viability across different concentrations . -
Structure-Activity Relationship (SAR) :
Research has highlighted that modifications in the structure of the oxirane ring significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific cancer cell lines .
Propriétés
Numéro CAS |
78038-42-3 |
|---|---|
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(2S)-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
Clé InChI |
YKIUTLHCSNCTDZ-MRVPVSSYSA-N |
SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérique |
C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Pictogrammes |
Irritant |
Synonymes |
(2S)-2-(4-Nitrophenyl)-oxirane; (2S)-(4-Nitrophenyl)-oxirane; (S)-(+)-p-Nitrostyrene oxide; (S)-4-Nitrostyrene oxide |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













